3,4-Diisopropoxyphenol
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Overview
Description
3,4-Diisopropoxyphenol is an organic compound with the chemical formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms on the 3rd and 4th positions of the benzene ring are replaced by isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diisopropoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Diisopropoxyphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating nature of the isopropoxy groups.
Common Reagents and Conditions
Major Products
Oxidation: Quinones
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
3,4-Diisopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diisopropoxyphenol involves its interaction with various molecular targets. The isopropoxy groups enhance its electron-donating properties, making it highly reactive in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Similar in structure but with only one isopropoxy group.
3,4-Dimethoxyphenol: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness
This dual substitution pattern distinguishes it from other phenol derivatives and enhances its utility in various fields .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,4-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-6-5-10(13)7-12(11)15-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
JUEDSQGVPYPAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)OC(C)C |
Origin of Product |
United States |
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